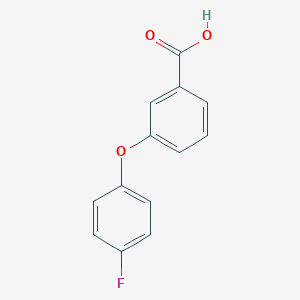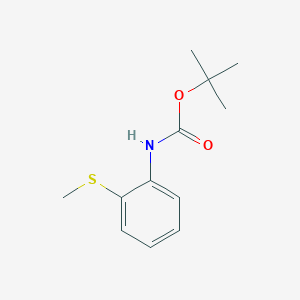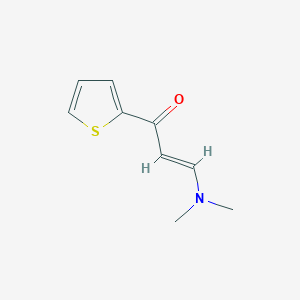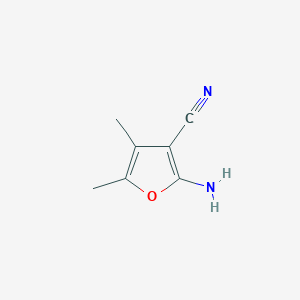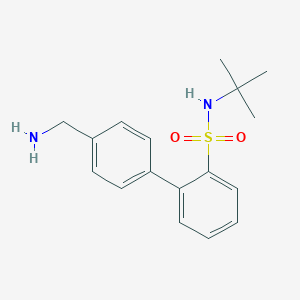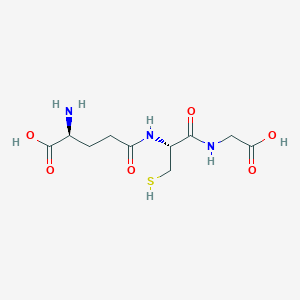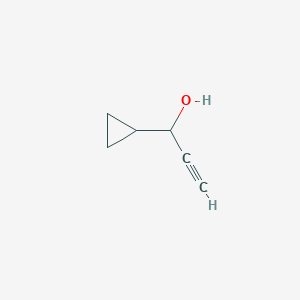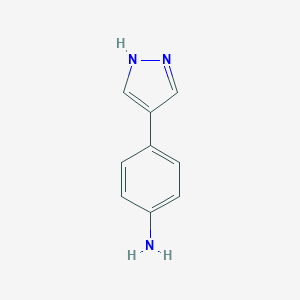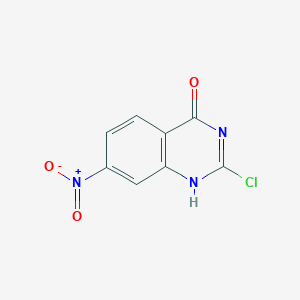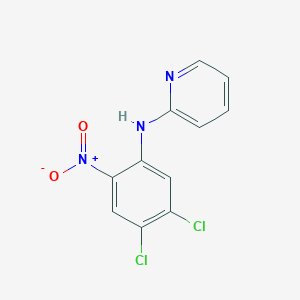
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine is an organic compound with the molecular formula C11H7Cl2N3O2. This compound is characterized by the presence of a pyridine ring attached to a nitrophenyl group that is substituted with two chlorine atoms. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine typically involves the reaction of 4,5-dichloro-2-nitroaniline with pyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired level of purity.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products
Reduction: Formation of N-(4,5-dichloro-2-aminophenyl)pyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives such as N-(4,5-dichloro-2-nitrophenyl)pyridin-2-oxide.
Applications De Recherche Scientifique
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,5-dichloro-2-nitrophenyl)acetamide
- N-(4-chlorophenyl)pyridin-2-amine
- N-(2-nitrophenyl)pyridin-2-amine
Uniqueness
N2-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine is unique due to the presence of both nitro and dichloro substituents on the phenyl ring, which impart distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
18018-23-0 |
|---|---|
Formule moléculaire |
C11H7Cl2N3O2 |
Poids moléculaire |
284.09 g/mol |
Nom IUPAC |
N-(4,5-dichloro-2-nitrophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-7-5-9(10(16(17)18)6-8(7)13)15-11-3-1-2-4-14-11/h1-6H,(H,14,15) |
Clé InChI |
NDSPRNPVEHCWBP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
SMILES canonique |
C1=CC=NC(=C1)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Synonymes |
N2-(4,5-DICHLORO-2-NITROPHENYL)PYRIDIN-2-AMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



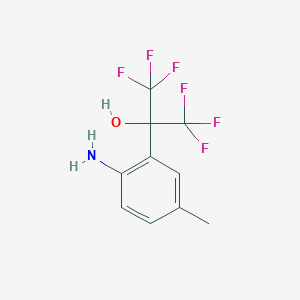
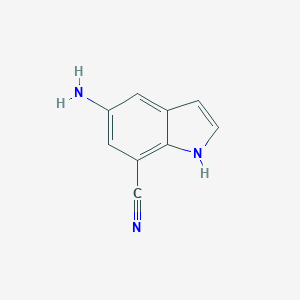
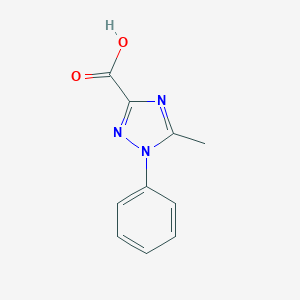
![5-[[(3-Hydroxypyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B177290.png)
